Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

Catalog No.
S15846826
CAS No.
M.F
C11H9FN2O4
M. Wt
252.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

Product Name

Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

IUPAC Name

ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate

Molecular Formula

C11H9FN2O4

Molecular Weight

252.20 g/mol

InChI

InChI=1S/C11H9FN2O4/c1-2-18-11(15)9(6-13)8-5-7(12)3-4-10(8)14(16)17/h3-5,9H,2H2,1H3

InChI Key

OCSBQHCEGUHETN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=CC(=C1)F)[N+](=O)[O-]

Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is a chemical compound characterized by its unique structure, which includes a cyano group, a nitro group, and an ethyl acetate moiety. Its molecular formula is C12_{12}H10_{10}F1_{1}N3_{3}O2_{2}, and it features a 5-fluoro-2-nitrophenyl group attached to the cyano and acetate functionalities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and synthetic versatility.

, including:

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas for reduction, nucleophiles like amines or thiols for substitution, and hydrochloric acid or sodium hydroxide for hydrolysis.

Preliminary studies suggest that compounds similar to ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate exhibit significant biological activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, likely due to their ability to induce apoptosis and modulate key cellular pathways. The presence of both cyano and nitro groups may enhance their interaction with biological targets, making them promising candidates for further pharmacological exploration.

The synthesis of ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate typically involves the following steps:

  • Formation of the Cyano Group: Reacting a suitable precursor with malononitrile or a similar reagent.
  • Esterification: The resulting intermediate can be treated with ethyl acetate in the presence of an acid catalyst to form the final ester product.
  • Fluorination: If not introduced earlier, a fluorination step may be required to incorporate the fluorine atom into the aromatic ring.

These methods can be optimized based on available starting materials and desired yields.

Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting cancer or other diseases.
  • Material Science: In the synthesis of polymers or other materials where specific electronic or optical properties are desired.
  • Chemical Research: As an intermediate in organic synthesis for creating more complex molecules.

Studies involving ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate may focus on its interactions with various biological targets, including enzymes and receptors. Molecular docking studies could provide insights into its binding affinity and mechanism of action, which are crucial for understanding its therapeutic potential.

Several compounds share structural similarities with ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetateSimilar cyano and nitro groupsDifferent fluorine position
Ethyl 2-cyano-3-(4-nitrophenyl)propionateContains a propionate instead of acetateVariation in ester structure
Ethyl 4-fluoro-2-nitrobenzoateNitro group on a benzoate structureLacks cyano functionality

The uniqueness of ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate lies in its specific arrangement of functional groups, which may lead to distinct reactivity patterns and biological activities compared to these similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Exact Mass

252.05463493 g/mol

Monoisotopic Mass

252.05463493 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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